5,14-Dehydro Etoricoxib is a derivative of Etoricoxib, a selective cyclooxygenase-2 inhibitor used primarily for the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The compound's structure includes a dehydrogenated moiety that may influence its pharmacological properties and efficacy. Etoricoxib itself is recognized for its ability to alleviate pain and inflammation by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain signaling.
Etoricoxib was developed by Merck & Co. and has been approved in numerous countries for various indications related to pain management and inflammatory disorders. The compound is not approved in the United States but is widely utilized in other regions, highlighting its significance in clinical practice .
5,14-Dehydro Etoricoxib falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), specifically within the selective COX-2 inhibitors class. This classification is crucial as it defines its mechanism of action, therapeutic uses, and side effect profile compared to traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes.
The synthesis of 5,14-Dehydro Etoricoxib can be approached through several methods, with a notable patent detailing a high-yield synthetic route. The process typically involves:
A specific method involves dissolving starting materials in tetrahydrofuran under controlled conditions, followed by sequential addition of reagents and heating to facilitate reactions leading to the formation of 5,14-Dehydro Etoricoxib .
The molecular structure of 5,14-Dehydro Etoricoxib can be represented by its chemical formula . Key structural features include:
The InChI key for 5,14-Dehydro Etoricoxib is MNJVRJDLRVPLFE-UHFFFAOYSA-N, which provides a unique identifier for computational modeling and database searches .
5,14-Dehydro Etoricoxib can participate in various chemical reactions typical for aromatic compounds. These include:
The synthesis method emphasizes the importance of controlling reaction conditions to optimize yields and minimize by-products .
The mechanism of action for 5,14-Dehydro Etoricoxib involves selective inhibition of the COX-2 enzyme. By blocking COX-2, the compound effectively reduces the production of prostaglandins that mediate inflammation and pain sensations. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes.
Research indicates that selective COX-2 inhibitors like 5,14-Dehydro Etoricoxib provide effective analgesic effects while sparing COX-1 activity, which is protective for gastric mucosa .
These properties are essential for understanding the pharmacokinetics of the drug, including absorption, distribution, metabolism, and excretion profiles .
5,14-Dehydro Etoricoxib has significant applications in scientific research focused on pain management and inflammatory diseases. Its selective inhibition mechanism makes it a valuable candidate for studies aimed at developing safer anti-inflammatory therapies with fewer side effects compared to traditional NSAIDs.
The ongoing research into its mechanisms may lead to new therapeutic applications or improved formulations that leverage its unique chemical properties .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3